Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an isochroman ring, a pyridinyl group, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through the cyclization of a suitable precursor, such as a phenylpropanoic acid derivative, under acidic conditions.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the isochroman ring.
Formation of Piperidinyl Moiety: The piperidinyl moiety can be synthesized through the reaction of a piperidine derivative with a suitable electrophile, such as an acyl chloride or anhydride.
Coupling Reactions: The final step involves coupling the isochroman, pyridinyl, and piperidinyl intermediates to form the desired compound. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs share structural similarities with Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone.
Isochroman Derivatives: Compounds containing the isochroman ring, such as isochroman-4-one, are structurally related.
Pyridinyl Compounds: Pyridine-based compounds, such as nicotinamide and pyridoxine, share the pyridinyl moiety.
Uniqueness
This compound is unique due to its combination of the isochroman, pyridinyl, and piperidinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(19-18-4-2-1-3-15(18)9-14-24-19)22-12-7-17(8-13-22)25-16-5-10-21-11-6-16/h1-6,10-11,17,19H,7-9,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDUTDJVDPABDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3C4=CC=CC=C4CCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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